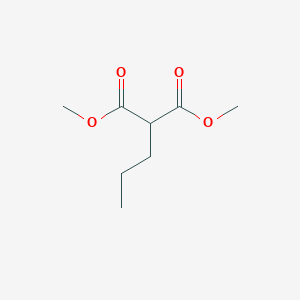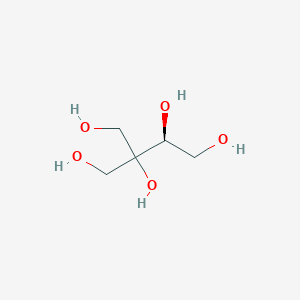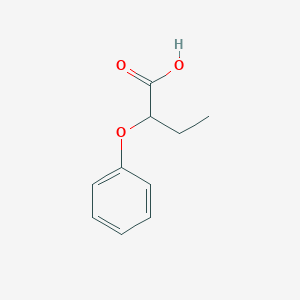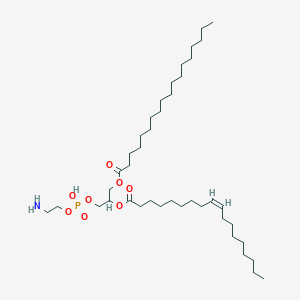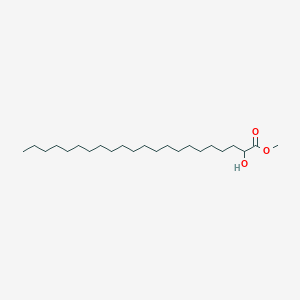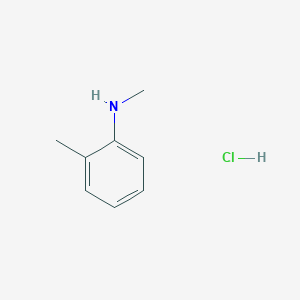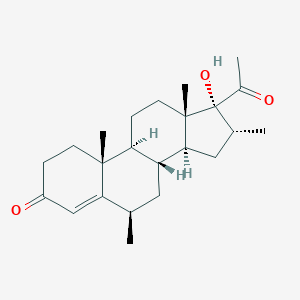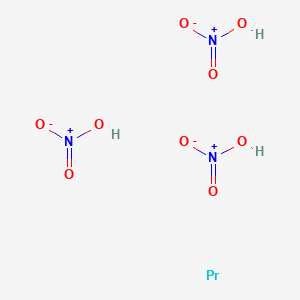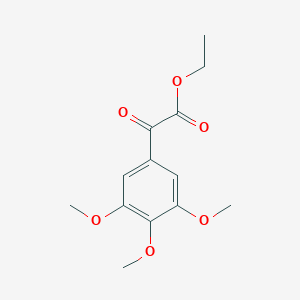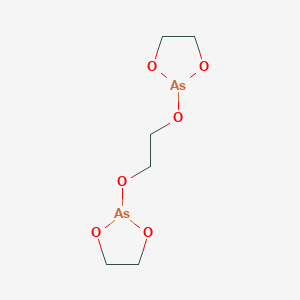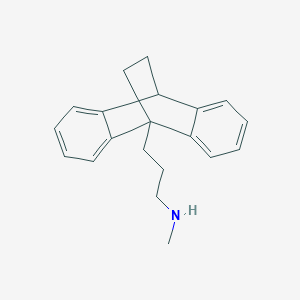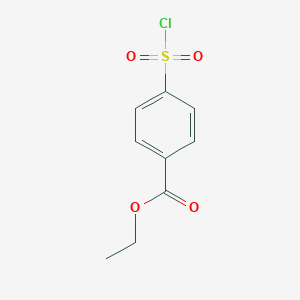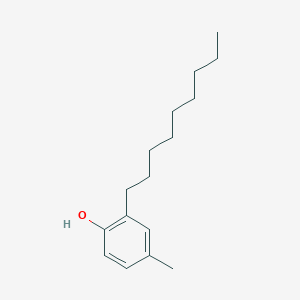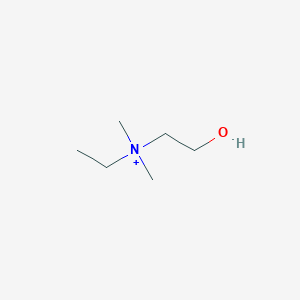
Monoethylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethylcholine (MEC) is a quaternary ammonium compound that is structurally similar to acetylcholine. It is a neurotransmitter that plays an important role in the regulation of various physiological functions in the human body. MEC has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mécanisme D'action
Monoethylcholine acts as an agonist for muscarinic and nicotinic acetylcholine receptors in the nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological responses.
Effets Biochimiques Et Physiologiques
Monoethylcholine has been shown to have several biochemical and physiological effects on the human body. It has been found to enhance cognitive function, improve memory, and increase attention span. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Monoethylcholine in lab experiments is its ability to mimic the effects of acetylcholine on the nervous system, which can help researchers understand the underlying mechanisms of various physiological functions. However, one of the limitations of using Monoethylcholine is its potential toxicity at high doses, which can lead to adverse effects on the nervous system.
Orientations Futures
Several future directions for the use of Monoethylcholine in scientific research have been proposed. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Monoethylcholine has also been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further research is needed to fully understand the potential applications of Monoethylcholine in these areas.
Conclusion:
In conclusion, Monoethylcholine is a neurotransmitter that has been extensively studied for its potential applications in scientific research. It has been shown to mimic the effects of acetylcholine on the nervous system, leading to several biochemical and physiological effects. Despite its potential advantages, Monoethylcholine also has limitations and potential toxicity at high doses. Further research is needed to fully understand the potential applications of Monoethylcholine in scientific research and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
Monoethylcholine can be synthesized by reacting ethylene oxide with choline under alkaline conditions. The reaction yields Monoethylcholine hydrochloride, which can be purified by recrystallization. The purity of Monoethylcholine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Monoethylcholine has been used in several scientific research studies due to its ability to mimic the effects of acetylcholine on the nervous system. It has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a vital role in the regulation of mood, behavior, and cognition.
Propriétés
Numéro CAS |
13205-69-1 |
|---|---|
Nom du produit |
Monoethylcholine |
Formule moléculaire |
C6H16NO+ |
Poids moléculaire |
118.2 g/mol |
Nom IUPAC |
ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
Clé InChI |
VKHSBLZDXXEWNM-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCO |
SMILES canonique |
CC[N+](C)(C)CCO |
Autres numéros CAS |
13205-69-1 |
Numéros CAS associés |
1113-04-8 (iodide) |
Synonymes |
ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



